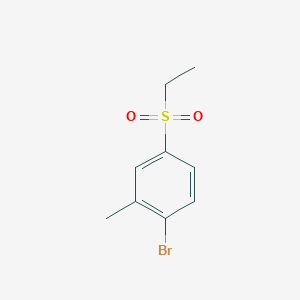

1-Bromo-4-(ethylsulfonyl)-2-methylbenzene

Description

1-Bromo-4-(ethylsulfonyl)-2-methylbenzene is an aromatic compound featuring a bromine atom at position 1, an ethylsulfonyl group at position 4, and a methyl group at position 2. This combination of substituents confers distinct electronic, steric, and lipophilic properties, making it valuable in medicinal chemistry and agrochemical research. The ethylsulfonyl group enhances electrophilicity and stability, while the methyl group contributes to steric bulk, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name |

1-bromo-4-ethylsulfonyl-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2S/c1-3-13(11,12)8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFIVHVQOLFRDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(ethylsulfonyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-(ethylsulfonyl)-2-methylbenzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of 1-Bromo-4-(ethylsulfonyl)-2-methylbenzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control and the use of solvents like chloroform or methanol to dissolve the reactants.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(ethylsulfonyl)-2-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

Oxidation Reactions: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

Oxidation: Sulfone derivatives are the major products.

Reduction: The major product is 4-(ethylsulfonyl)-2-methylbenzene.

Scientific Research Applications

1-Bromo-4-(ethylsulfonyl)-2-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs with sulfonyl functional groups.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(ethylsulfonyl)-2-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. The ethylsulfonyl group can participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related brominated benzene derivatives with variations in substituents, focusing on sulfonyl, alkoxy, and halogenated groups. Key examples include:

Table 1: Structural and Physicochemical Comparisons

*clogP values estimated using fragment-based methods. †Calculated from molecular formula C₉H₁₀BrO₂S. ‡Predicted based on similar sulfonyl-containing compounds .

Biological Activity

1-Bromo-4-(ethylsulfonyl)-2-methylbenzene is a substituted aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

1-Bromo-4-(ethylsulfonyl)-2-methylbenzene is characterized by the following structural formula:

This compound features a bromine atom and an ethylsulfonyl group attached to a methyl-substituted benzene ring, which may influence its interactions with biological targets.

Antimicrobial Activity

Research indicates that 1-Bromo-4-(ethylsulfonyl)-2-methylbenzene exhibits significant antimicrobial activity against various pathogens. A study conducted by demonstrated that compounds with similar structures showed effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Bromo-4-(ethylsulfonyl)-2-methylbenzene | E. coli | 50 µg/mL |

| 1-Bromo-3-(ethylsulfonyl)-2-methylbenzene | S. aureus | 30 µg/mL |

| Ethylsulfonylphenyl derivatives | Pseudomonas aeruginosa | 40 µg/mL |

Anticancer Activity

The anticancer potential of 1-Bromo-4-(ethylsulfonyl)-2-methylbenzene has been explored in various studies. Notably, compounds with similar substituents have shown promising results against cancer cell lines.

Case Study: In Vitro Cytotoxicity Assays

In a recent study, the cytotoxic effects of related compounds were evaluated against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The results indicated that:

- HeLa Cells : IC50 values ranged from 20 to 50 µg/mL for structurally similar compounds.

- A549 Cells : IC50 values were slightly higher, ranging from 30 to 60 µg/mL.

These findings suggest that the ethylsulfonyl group may enhance the cytotoxic effects of these compounds by facilitating interactions with cellular targets involved in proliferation and survival.

The biological activity of 1-Bromo-4-(ethylsulfonyl)-2-methylbenzene is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Disruption of Membrane Integrity : The lipophilic nature of the compound may allow it to integrate into cell membranes, disrupting their integrity and leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.